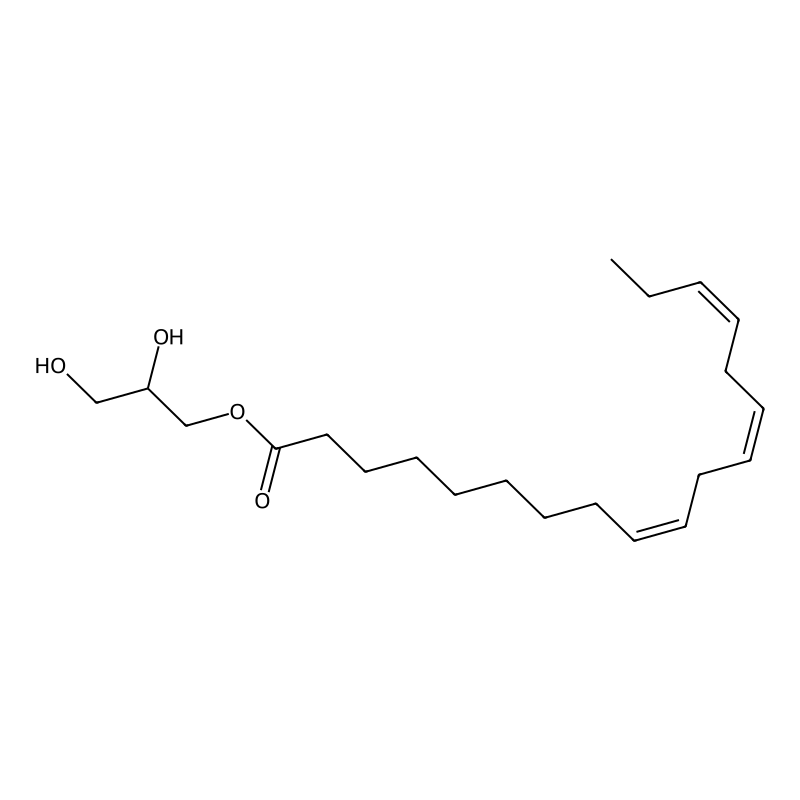1-Monolinolenoyl-rac-glycerol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Anti-inflammatory properties:
Studies suggest that 1-MLG may possess anti-inflammatory properties. For instance, a study published in the journal "Biochimica et Biophysica Acta" found that 1-MLG suppressed the production of inflammatory mediators in human macrophages, suggesting its potential role in managing inflammatory conditions [].
Anticancer properties:
Some research indicates that 1-MLG might exhibit anticancer properties. A study published in the journal "Prostaglandins and Other Lipid Mediators" reported that 1-MLG induced apoptosis (cell death) in human colon cancer cells []. However, further research is needed to understand the mechanisms and potential therapeutic implications of these findings.
1-Monolinolenoyl-rac-glycerol is a monoglyceride characterized by its unique structure, which includes a single acyl group derived from linolenic acid attached to a glycerol backbone. Its chemical formula is C21H36O4, and it is classified under the category of glycerolipids. This compound plays a significant role in various biological processes and exhibits interesting physicochemical properties due to its unsaturated fatty acid content.
The reactivity of 1-Monolinolenoyl-rac-glycerol can be attributed to the presence of the double bonds in the linolenic acid moiety. Key reactions include:
- Hydrolysis: This process can occur in the presence of water, leading to the release of free fatty acids and glycerol. Hydrolysis rates can be influenced by temperature and pH conditions .
- Oxidation: The unsaturated bonds are susceptible to oxidation, which can lead to lipid peroxidation. This reaction is particularly relevant in biological systems where reactive oxygen species are present .
- Transesterification: This reaction involves the exchange of acyl groups between alcohols and esters, which can modify the properties of lipids for various applications .
1-Monolinolenoyl-rac-glycerol exhibits several biological activities:
- Antioxidant Properties: It has been shown to reduce oxidative stress by scavenging free radicals, thereby protecting cellular structures from damage .
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to reduced inflammation in various tissues .
- Nutritional Benefits: As a component of dietary fats, it can influence lipid metabolism and has been linked to cardiovascular health due to its fatty acid composition .
The synthesis of 1-Monolinolenoyl-rac-glycerol typically involves:
- Enzymatic Synthesis: Using specific lipases that catalyze the acylation of glycerol with linolenic acid. This method offers regioselectivity and minimizes by-products.
- Chemical Synthesis: Direct esterification of glycerol with linolenic acid under controlled conditions (temperature, catalysts) to yield the desired monoglyceride .
1-Monolinolenoyl-rac-glycerol finds applications in various fields:
- Food Industry: Used as an emulsifier and stabilizer in food products due to its ability to enhance texture and shelf life.
- Cosmetics: Incorporated into skincare products for its moisturizing properties and potential skin benefits.
- Pharmaceuticals: Explored for its therapeutic potential in formulations aimed at reducing inflammation and oxidative stress.
Studies have shown that 1-Monolinolenoyl-rac-glycerol interacts with various biomolecules:
- Cell Membranes: It influences membrane fluidity and permeability, which can affect cell signaling pathways .
- Proteins: The compound may interact with specific proteins involved in metabolic pathways, enhancing or inhibiting their activity depending on the context .
1-Monolinolenoyl-rac-glycerol shares structural similarities with other monoacylglycerols but exhibits unique properties due to its specific fatty acid composition.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Monopalmitoleoyl-rac-glycerol | C21H38O4 | Higher saturation level; different health benefits |
| Glyceryl Monolinoleate | C21H38O4 | Contains linoleic acid; different biological activities |
| 1-Monostearin | C21H42O4 | Saturated fatty acid; distinct physical properties |
1-Monolinolenoyl-rac-glycerol is unique due to its high content of omega-3 fatty acids, which are known for their health benefits, including anti-inflammatory properties and cardiovascular protection.








